4H-1-Benzopyran-4-one, 8-iodo-2-phenyl-
Overview
Description
4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- is a chemical compound with the molecular formula C15H9IO2. It is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities. The presence of an iodine atom at the 8th position and a phenyl group at the 2nd position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
The synthesis of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- typically involves the iodination of 4H-1-Benzopyran-4-one derivatives. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane. Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or ethers.
Scientific Research Applications
4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical research.
Medicine: Research has indicated that benzopyran derivatives possess anticancer, anti-inflammatory, and antimicrobial properties, which could be harnessed for therapeutic purposes.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- can be compared with other benzopyran derivatives, such as:
4H-1-Benzopyran-4-one: The parent compound without the iodine and phenyl substitutions.
2-Phenyl-4H-1-Benzopyran-4-one: Similar to the target compound but lacks the iodine atom.
8-Iodo-4H-1-Benzopyran-4-one: Contains the iodine atom but lacks the phenyl group.
The presence of both the iodine atom and the phenyl group in 4H-1-Benzopyran-4-one, 8-iodo-2-phenyl- enhances its chemical reactivity and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
8-iodo-2-phenylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9IO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJANHKTNIUENW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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